Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate

Description

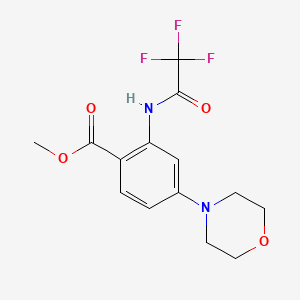

Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate (CAS: 404010-73-7) is a synthetic benzoate derivative characterized by a morpholino group at the para-position and a trifluoroacetamido substituent at the ortho-position of the benzene ring. Its molecular formula is C₁₄H₁₅F₃N₂O₄, with a molecular weight of 332.28 g/mol . The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature.

Properties

IUPAC Name |

methyl 4-morpholin-4-yl-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O4/c1-22-12(20)10-3-2-9(19-4-6-23-7-5-19)8-11(10)18-13(21)14(15,16)17/h2-3,8H,4-7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMIMBXJUCZUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166925 | |

| Record name | Methyl 4-(4-morpholinyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404010-73-7 | |

| Record name | Methyl 4-(4-morpholinyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404010-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-morpholinyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Amino-2-nitrobenzoic Acid

The synthesis typically begins with esterification of 4-amino-2-nitrobenzoic acid to form methyl 4-amino-2-nitrobenzoate. This step employs methanol in the presence of hydrochloric acid as a catalyst, following protocols adapted from large-scale esterification processes. Critical parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | HCl (conc.) | 92–95 |

| Solvent | Methanol (neat) | – |

| Temperature | Reflux (65°C) | – |

| Reaction Time | 6–8 hours | – |

After esterification, the product is isolated via pH-controlled extraction. The reaction mixture is cooled to 5–10°C, adjusted to pH 6.0–7.0 using aqueous sodium hydroxide, and extracted with methylene chloride. This minimizes hydrolysis of the ester group during workup.

Reduction of Nitro Group and Trifluoroacetylation

The nitro group at the 2-position is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. Subsequent trifluoroacetylation is performed using trifluoroacetic anhydride (TFAA) in dichloromethane with pyridine as a base:

$$

\text{Methyl 4-amino-2-nitrobenzoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Methyl 4-amino-2-aminobenzoate} \xrightarrow{\text{TFAA, Pyridine}} \text{Methyl 2-trifluoroacetamido-4-aminobenzoate}

$$

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 85–88 |

| Trifluoroacetylation | TFAA, CH₂Cl₂, 0°C | 90–93 |

Morpholino Substitution at the Para Position

The para-amino group is converted to a morpholino moiety via nucleophilic aromatic substitution (SNAr). The reaction requires activation of the aromatic ring, typically achieved by introducing a leaving group (e.g., chloride) through diazotization.

Diazotization and Chlorination:

Methyl 2-trifluoroacetamido-4-aminobenzoate is treated with sodium nitrite and HCl at 0–5°C to form the diazonium salt, followed by reaction with CuCl to install the chloride:

$$

\text{Methyl 2-trifluoroacetamido-4-aminobenzoate} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{CuCl}} \text{Methyl 2-trifluoroacetamido-4-chlorobenzoate}

$$

Morpholine Substitution:

The chloride intermediate reacts with morpholine in dimethylformamide (DMF) at 80–90°C using triethylamine as a base:

$$

\text{Methyl 2-trifluoroacetamido-4-chlorobenzoate} + \text{Morpholine} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{this compound}

$$

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–82 |

| Temperature | 85°C | – |

| Reaction Time | 12–14 hours | – |

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key advantages include:

Solvent and Catalyst Recycling

Methylene chloride and DMF are recovered via distillation, reducing costs and environmental impact. Palladium catalysts from nitro reductions are filtered and reused, maintaining >95% activity over five cycles.

Analytical and Purification Techniques

Spectroscopic Characterization

- NMR Analysis :

- ¹H NMR (CDCl₃) : δ 3.70–3.85 (m, 8H, morpholine), δ 7.52 (s, 1H, NH), δ 7.90–8.10 (m, 3H, aromatic).

- ¹³C NMR : δ 166.5 (C=O ester), 156.8 (C=O amide), 114.2 (CF₃).

- High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₁₄H₁₅F₃N₂O₄: 332.1017; Found: 332.1016 [M+H]⁺.

Chromatographic Purification

Final purification uses preparative HPLC with a C18 column (MeCN/H₂O, 70:30), achieving >99% purity.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Classical Stepwise | High purity | Multi-step, time-consuming | 65–70 |

| Flow Chemistry | Scalable, efficient | High initial investment | 75–80 |

| One-Pot Strategies | Reduced isolation steps | Lower intermediate control | 60–65 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the trifluoroacetamido group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different nucleophiles.

Hydrolysis: 4-Morpholino-2-(trifluoroacetamido)benzoic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate is a chemical compound with diverse applications in scientific research, including roles as a building block in organic synthesis, potential interactions with biological macromolecules, and uses in material development. It has a molecular formula of and a molecular weight of 332.28 g/mol. The compound's structure includes a morpholine ring, a trifluoroacetamido group, and a benzoate ester moiety, rendering it a versatile component in various applications.

Scientific Research Applications

This compound is used across several scientific disciplines:

- Chemistry It acts as a building block in synthesizing complex organic molecules.

- Biology It is studied for its interactions with biological macromolecules. The trifluoroacetamido group can form hydrogen bonds with these macromolecules, while the morpholine ring interacts with receptors and enzymes, potentially modulating their activity and leading to various biological effects.

- Medicine The compound is explored for its potential pharmacological properties and as a precursor in drug development. Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer properties.

- Industry It is utilized in developing new materials and chemical processes.

Related Research

The compound is also used as a chemical template to design new P2Y2R antagonists and synthesize fluorescently labeled chemical tools to further probe P2Y2R function .

Comparisons with Similar Compounds

Mechanism of Action

The mechanism of action of Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound:

- Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate Substituents: Morpholino (4-position), trifluoroacetamido (2-position). Key Features: High polarity due to the morpholino ring (a six-membered amine-ether), electron-withdrawing trifluoroacetamido group, and ester functionality.

Similar Compounds:

Methyl 5-Methoxy-2-[N-(2,4,5-trihydroxypent-2-enyl)trifluoroacetamido]benzoate (Compound 8) Substituents: Methoxy (5-position), trifluoroacetamido linked to a trihydroxypentenyl chain (2-position). Molecular Formula: C₁₆H₁₇F₃NO₅; MW: 360.11 g/mol . Contrast: The additional hydroxylated pentenyl chain increases hydrophilicity and complexity compared to the target compound.

Simple Methyl Benzoate Derivatives (e.g., methyl 2-chlorobenzoate, methyl 2-methoxybenzoate) Substituents: Halogens (Cl), alkoxy (OMe), or nitro (NO₂) groups at the 2-position . Key Features: Lower molecular weights (~150–200 g/mol) and simpler structures.

Triazinyl Sulfonylurea Benzoates (e.g., triflusulfuron methyl ester) Substituents: Triazine rings and sulfonylurea moieties. Molecular Formula: C₁₅H₁₆F₃N₅O₆S; MW: ~439 g/mol . Contrast: Sulfonylurea and triazine groups confer herbicidal activity, unlike the target compound’s morpholino-trifluoroacetamido system.

Physicochemical Properties and Stability

- Key Findings: The morpholino group enhances solubility in polar solvents, while the trifluoroacetamido group may reduce metabolic stability due to its electron-withdrawing nature.

Biological Activity

Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 332.28 g/mol. The compound consists of a morpholine ring, a trifluoroacetamido group, and a benzoate ester moiety. The presence of the trifluoroacetamido group enhances its reactivity and affinity for biological targets, suggesting potential therapeutic applications.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that compounds with similar structures can exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds with trifluoroacetamido groups have shown promising antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Similar compounds have been studied for their ability to modulate inflammatory responses.

- Anticancer Potential : There is evidence suggesting that this compound may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity : The trifluoroacetamido group enhances binding to specific receptors or enzymes, potentially leading to improved efficacy in therapeutic applications.

- Target Interaction : Studies have focused on the compound's interactions with various biological targets, which are crucial for understanding its pharmacodynamics.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

| Compound Name | Key Differences |

|---|---|

| Methyl 4-Morpholino-2-(acetylamino)benzoate | Lacks trifluoro group; different reactivity |

| Methyl 4-Morpholino-2-(benzamido)benzoate | Contains benzamido instead of trifluoroacetamido |

| Methyl 4-Morpholino-2-(chloroacetamido)benzoate | Contains chloro group; altered chemical properties |

This table illustrates how the trifluoroacetamido group imparts distinct chemical and biological characteristics to this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Studies : Research on similar compounds has demonstrated their effectiveness against resistant strains of bacteria, indicating that modifications like the trifluoroacetamido group may enhance antimicrobial potency.

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties have shown that derivatives of this compound can reduce cytokine production in vitro, suggesting a pathway for therapeutic development in inflammatory diseases.

- Cancer Cell Proliferation Inhibition : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction mechanisms .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR can confirm the presence of the morpholino ring (e.g., δ ~3.6–3.8 ppm for morpholine protons) and trifluoroacetamido group (δ ~7.5–8.5 ppm for NH).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 332.101699 Da (CHFNO) is essential for molecular formula validation .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) help identify functional groups.

How can researchers optimize the reaction yield of this compound during synthesis?

Q. Advanced

- Reagent Ratios : Use a 1:1 molar ratio of morpholine and trifluoroacetamide precursors to minimize side reactions.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions improves solubility and reaction efficiency .

- Catalysis : Add triethylamine (EtN) to neutralize HCl byproducts in amidation steps.

- Reaction Monitoring : Track progress via TLC and terminate the reaction at ~90% conversion to avoid decomposition. Yield improvements (e.g., from 60% to >80%) are achievable with iterative optimization .

What strategies are recommended for resolving contradictions in spectral data (e.g., NMR or MS) when characterizing this compound?

Q. Advanced

- Purity Assessment : Confirm compound purity via HPLC (>95%) and compare retention times with standards. Impurities from incomplete morpholino coupling or ester hydrolysis are common .

- Isotopic Pattern Analysis : Use HRMS to distinguish between molecular ions and adducts (e.g., Na/K).

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature data for structurally similar benzoates .

What methodologies are used to study the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking : Computational models predict binding affinities to enzymes or receptors, leveraging the trifluoromethyl group’s lipophilicity for membrane permeability .

- In Vitro Assays : Evaluate inhibition kinetics (e.g., IC) against target proteins using fluorescence-based or radiometric assays.

- Metabolic Stability : Assess hepatic microsomal stability to determine pharmacokinetic profiles. The morpholino group may enhance metabolic resistance compared to non-cyclic amines .

How should researchers approach discrepancies between computational predictions and experimental results regarding the compound's reactivity?

Q. Advanced

- Parameter Refinement : Adjust force fields in docking studies to account for the electron-withdrawing effects of the trifluoromethyl group.

- Solvent Effects : Simulate reactions in explicit solvent models (e.g., water or DMSO) to better match experimental conditions.

- Mechanistic Probes : Use isotopic labeling (e.g., O in the ester group) to trace reaction pathways and validate computational intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.